2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . This core is substituted with a 4-chlorophenyl group, a thioacetamide group, and an isopropylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . This core is substituted at the 1-position with a 4-chlorophenyl group, at the 6-position with a thioacetamide group, and the pyrimidine ring is substituted with an isopropylacetamide group .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potential antitumor activity. A study by El-Morsy et al. (2017) synthesized a series of these derivatives and evaluated their effectiveness against the human breast adenocarcinoma cell line MCF7. They found that certain derivatives, specifically N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, showed significant antitumor activity with an IC50 value in the µM range (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial and Anticancer Agents
Hafez et al. (2016) synthesized novel pyrazole derivatives, including the pyrazolo[3,4-d]-pyrimidine derivatives, and evaluated them for antimicrobial and anticancer activities. They discovered that some compounds demonstrated higher anticancer activity than the reference drug doxorubicin, indicating the potential of these compounds in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Novel Compounds
Rahmouni et al. (2014) conducted a study on the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Their work highlights the synthetic potential and versatility of pyrazolo[3,4-d]pyrimidin derivatives in creating a wide range of compounds (Rahmouni et al., 2014).
Adenosine Receptor Affinity
Research by Harden et al. (1991) showed that pyrazolo[3,4-d]pyrimidines are a class of compounds with affinity for A1 adenosine receptors. This finding suggests potential therapeutic applications in diseases where adenosine receptor modulation is beneficial (Harden, Quinn, & Scammells, 1991).
Antioxidant Activity
El‐Mekabaty (2015) synthesized new heterocycles incorporating the pyrazolo-[3,4-D]Pyrimidin-4-One moiety and evaluated them for antioxidant activity. Some compounds displayed antioxidant activity comparable to ascorbic acid, indicating potential use in oxidative stress-related conditions (El‐Mekabaty, 2015).
Herbicidal Activity
Luo et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine-4-one derivatives and evaluated their herbicidal activity. Some compounds showed significant inhibition against certain plants, suggesting their potential use in agriculture (Luo, Zhao, Zheng, & Wang, 2017).
Wirkmechanismus
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays a crucial role in signaling within cells, promoting both cell proliferation and survival .
Mode of Action
The compound interacts with its target, PKB, in an ATP-competitive manner . This interaction leads to the inhibition of PKB, which in turn affects the PI3K signaling pathway . The compound’s interaction with PKB results in the modulation of biomarkers of signaling through PKB .
Biochemical Pathways
The compound affects the PI3K-PKB signaling pathway . This pathway is involved in several cellular processes, including cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . The compound’s inhibition of PKB leads to changes in these processes .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The compound’s action results in the inhibition of tumor growth in a breast cancer xenograft model . This is likely due to its effects on the PI3K-PKB signaling pathway and its role in cell proliferation and survival .
Eigenschaften
IUPAC Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c1-9(2)19-13(23)8-25-16-20-14-12(15(24)21-16)7-18-22(14)11-5-3-10(17)4-6-11/h3-7,9H,8H2,1-2H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWZGOSOLZNVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.